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Dipropyl disulfide - 629-19-6

Dipropyl disulfide

Catalog Number: EVT-318466
CAS Number: 629-19-6
Molecular Formula: C6H14S2
Molecular Weight: 150.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dipropyl disulfide is an organosulfur compound found in various Allium species, including onions, garlic, leeks, and chives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of disulfides, characterized by the presence of a sulfur-sulfur bond. [, , ] Dipropyl disulfide contributes significantly to the characteristic pungent aroma of these vegetables. [, ] Scientific research focuses on its role in flavor, potential health benefits, and ecological interactions. [, , , , , , ]

Synthesis Analysis

Dipropyl disulfide can be synthesized through various methods. One common approach involves the oxidation of propanethiol using oxidizing agents like iodine or hydrogen peroxide. [, ]

Molecular Structure Analysis

Dipropyl disulfide can undergo various chemical reactions. It can be reduced to propanethiol, oxidized to dipropyl thiosulfinate, and further oxidized to dipropyl thiolsulfonate. [, ] It can also participate in reactions with glutathione, forming propylglutathione sulfide conjugate and propylmercaptan. []

Mechanism of Action

The mechanism of action of dipropyl disulfide varies depending on the context. In the case of flavor, it interacts with olfactory receptors, contributing to the perception of onion or garlic aroma. [] In biological systems, it can interact with enzymes and proteins, modulating their activity. [, , ]

Physical and Chemical Properties Analysis

Dipropyl disulfide is a colorless liquid with a strong, pungent odor characteristic of onions and garlic. [] It is insoluble in water but soluble in organic solvents like ethanol and ether. [] Its boiling point is approximately 192-194°C. []

Applications

Flavor and Food Science

  • Dipropyl disulfide is a key aroma compound in onions, garlic, leeks, and chives, contributing to their characteristic pungent odor. [, , , , , , ]
  • It is used in food flavorings to impart a savory or pungent flavor to various food products, including soups, sauces, and snacks. []
  • Its presence can be analyzed using techniques like headspace gas chromatography-mass spectrometry (HS-GC-MS) to identify and quantify its contribution to flavor profiles. [, , , , ]

Biological and Medical Research

  • Dipropyl disulfide has been investigated for its potential health benefits, including antimicrobial, anticarcinogenic, and immunomodulatory activities. [, , , , , , ]
  • Research suggests that it may induce apoptosis in human colon tumor cells, although further studies are needed to confirm its efficacy and safety for therapeutic purposes. []
  • Its effects on phase II detoxification enzymes, such as glutathione S-transferase, are being studied to understand its potential role in cancer prevention. [, ]

Agricultural and Ecological Research

  • Dipropyl disulfide plays a role in ecological interactions, influencing the behavior of insects. It can act as an attractant for onion maggots and flies, impacting their oviposition behavior. [, , ]
  • It can stimulate the germination of sclerotia of Sclerotium cepivorum, a pathogen affecting Allium crops, potentially impacting disease management strategies. []
  • Its production in onions can be influenced by factors like fertilizer treatments and storage conditions. [, , ]

Material Science and Catalysis

  • Dipropyl disulfide can be used as a sulfur source in the synthesis of heterogeneous catalysts bearing sulfonic acid functional groups. []
  • This application explores its role in controlling the spatial arrangement of active sites in catalytic materials. []

Dipropyl Trisulfide

Relevance: Dipropyl trisulfide is structurally related to dipropyl disulfide, differing only in the number of sulfur atoms in the sulfide bridge. Studies have shown that both compounds are frequently found together in Allium species, suggesting a close biosynthetic relationship. [, , , , , , ]

Methyl Propyl Disulfide

Relevance: Methyl propyl disulfide shares structural similarities with dipropyl disulfide, with one propyl group replaced by a methyl group. Both compounds are commonly found in onion varieties, and their relative abundance can contribute to flavor variations between cultivars. [, , , , ]

1-Propenyl Propyl Disulfide

Relevance: Structurally, 1-propenyl propyl disulfide is similar to dipropyl disulfide, differing in the presence of a double bond in one of the propyl groups. Both compounds are frequently found together and contribute significantly to the aroma of Allium species. [, , , , ]

Propanethiol

Relevance: Propanethiol is a precursor to dipropyl disulfide. The oxidation of propanethiol can lead to the formation of dipropyl disulfide, particularly in the presence of enzymes found in Allium species. [, , , ]

Dipropyl Thiosulfinate

Relevance: Dipropyl thiosulfinate serves as a direct precursor to dipropyl disulfide. Its formation and subsequent decomposition are crucial steps in the development of the characteristic sulfurous aroma of Allium species. [, ]

Diallyl Disulfide

Relevance: While structurally similar to dipropyl disulfide, diallyl disulfide differs in having allyl (prop-2-enyl) groups instead of propyl groups. Despite this difference, both compounds have been investigated for their potential health benefits and contribute to the characteristic odors of their respective Allium sources. [, , , , , , ]

Diallyl Trisulfide

Relevance: Diallyl trisulfide is structurally related to both diallyl disulfide and dipropyl disulfide. It shares the disulfide core with dipropyl disulfide and the allyl groups with diallyl disulfide. These structural similarities highlight the diverse range of sulfur compounds present in Allium species and their potential biological significance. [, , ]

S-Propyl-L-cysteine Sulfoxide

Relevance: S-Propyl-L-cysteine sulfoxide is a crucial precursor to dipropyl disulfide in Allium species. Enzymatic reactions, particularly those involving alliinase, catalyze the breakdown of this sulfoxide, leading to the formation of dipropyl disulfide and other volatile sulfur compounds responsible for the characteristic aroma of onions and related vegetables. [, ]

S-Propyl-L-cysteine

Relevance: S-Propyl-L-cysteine is another important precursor to dipropyl disulfide, highlighting the complex interplay of sulfur-containing compounds in Allium biochemistry. Its presence and subsequent enzymatic transformations contribute to the diverse array of sulfur volatiles found in these vegetables. []

Properties

CAS Number

629-19-6

Product Name

Dipropyl disulfide

IUPAC Name

1-(propyldisulfanyl)propane

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3

InChI Key

ALVPFGSHPUPROW-UHFFFAOYSA-N

SMILES

CCCSSCCC

Solubility

insoluble in water; soluble in ethyl alcohol and oil

Synonyms

di-n-propyl disulfide
dipropyl disulfide
n-propyl disulfide

Canonical SMILES

CCCSSCCC

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